N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a thiophene ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or thiophene rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent
Medicine
In medicine, N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is explored for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation by modulating specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its ability to form stable complexes with metals makes it a candidate for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridinyl)-2-(2-thienyl)acetamide
- N-(2-Pyridinyl)-2-(2-thienyl)benzamide
- N-(2-Pyridinyl)-2-(2-thienyl)carboxamide
Uniqueness
N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of pyridine, thiophene, and pyrazole rings. This structure provides a versatile platform for various chemical modifications and applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable molecule in scientific research and industrial applications.
Properties
Molecular Formula |
C14H11N5OS |
---|---|
Molecular Weight |
297.34 g/mol |
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11N5OS/c20-14(19-16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
CTTPBZZACZNCLF-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.